N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide
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Overview
Description
The compound appears to contain a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furans can be synthesized through various methods. One common method is the Paal-Knorr Furan Synthesis .
Molecular Structure Analysis
The molecular structure of furan consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom . The specific structure of “N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide” would need to be determined through further analysis.
Chemical Reactions Analysis
Furans can undergo a variety of chemical reactions. For example, a mild oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups, while allowing the formation of di-, tri-, and tetrasubstituted olefins .
Physical and Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .
Scientific Research Applications
Design and Synthesis Applications
- Research on thiazolidin-4-ones based on chromen-4-yl) acetic acid derivatives showcases a methodological approach in designing and synthesizing heterocyclic compounds with potential for diverse biological activities. These compounds have been explored for their antibacterial activity, indicating a broader application in developing new antimicrobial agents (Čačić et al., 2009).
Antioxidant Activity Studies
- The investigation of new coumarin derivatives for their antioxidant activity provides insights into the chemical basis for managing oxidative stress-related diseases. This research highlights the potential of structurally similar compounds in contributing to antioxidant therapies (Kadhum et al., 2011).
Synthesis of Biologically Active Compounds
- A study on the synthesis of compounds within the pyrimidine series based on reactions of arylmethylidene derivatives highlights the versatility of such frameworks in creating biologically active molecules, suggesting similar potential for the compound (Aniskova et al., 2017).
Antibacterial and Antiurease Activities
- Research into the antibacterial, antiurease, and antioxidant activities of triazole Schiff base and amine derivatives emphasizes the importance of heterocyclic compounds in developing new therapeutics. Such studies underscore the potential application of the compound in pharmacological and biochemical research (Sokmen et al., 2014).
Applications in Solar Energy
- The use of phenothiazine derivatives with various conjugated linkers, including furan, in dye-sensitized solar cells to study the effect of conjugated linkers on device performance, points to the application of similar compounds in improving solar energy conversion efficiencies (Kim et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored for uses beyond fuels and plastics . The future directions for “N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide” would depend on its specific properties and potential applications.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(13-25-14-5-2-1-3-6-14)19-10-11-21-18(23)9-8-15(20-21)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHUXEKFLHQFOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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